2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. Common starting materials include quinoline derivatives, pyridine derivatives, and phenoxyphenyl compounds. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic and electrophilic substitutions, can modify the functional groups attached to the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, the compound may be investigated for its interactions with various biomolecules, such as proteins and nucleic acids.
Medicine
The compound’s potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities, are of significant interest in medicinal chemistry.
Industry
In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and varying functional groups.
Phenoxyphenyl Compounds: Compounds containing phenoxyphenyl moieties with different chemical modifications.
Uniqueness
The uniqueness of 2,7,7-Trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
362487-36-3 |
---|---|
Molecular Formula |
C31H31N3O3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
2,7,7-trimethyl-N-(6-methylpyridin-2-yl)-5-oxo-4-(3-phenoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C31H31N3O3/c1-19-10-8-15-26(32-19)34-30(36)27-20(2)33-24-17-31(3,4)18-25(35)29(24)28(27)21-11-9-14-23(16-21)37-22-12-6-5-7-13-22/h5-16,28,33H,17-18H2,1-4H3,(H,32,34,36) |
InChI Key |
XPJMTIFUEVSCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)CC(C3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.